molecular formula C12H15ClN2O6 B1434298 4-Nitrobenzyl O-acetyl-L-serinate hydrochloride CAS No. 870820-71-6

4-Nitrobenzyl O-acetyl-L-serinate hydrochloride

Cat. No. B1434298
M. Wt: 318.71 g/mol
InChI Key: RLZHJUOZKFPKHA-MERQFXBCSA-N
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Description

4-Nitrobenzyl O-acetyl-L-serinate hydrochloride is a chemical compound with the CAS Number: 870820-71-6 . It has a molecular weight of 318.71 and its molecular formula is C12H15ClN2O6 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 4-Nitrobenzyl O-acetyl-L-serinate hydrochloride is 1S/C12H14N2O6.ClH/c1-8(15)19-7-11(13)12(16)20-6-9-2-4-10(5-3-9)14(17)18;/h2-5,11H,6-7,13H2,1H3;1H/t11-;/m0./s1 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Nitrobenzyl O-acetyl-L-serinate hydrochloride is a solid compound . Its molecular weight is 318.71 , and its molecular formula is C12H15ClN2O6 .

Scientific Research Applications

Serine Hydrolase Targets of Organophosphorus Toxicants

Research has shown that acetylcholinesterase (AChE) and several other serine hydrolases could be potential toxicological targets of organophosphorus (OP) compounds, which include certain nitrobenzyl derivatives. The study highlights the diverse functions of serine hydrolases and their unique inhibitory profiles when exposed to OP compounds, emphasizing the importance of understanding these interactions for developing safer pesticides and therapeutic agents (Casida & Quistad, 2005).

Photosensitive Protecting Groups

A review of photosensitive protecting groups, including nitrobenzyl derivatives, showcases their promising applications in synthetic chemistry. These groups, such as 2-nitrobenzyl, are crucial for the development of light-sensitive compounds that have potential applications in photon-based electronics and other advanced materials. The versatility and promise of these compounds underscore their significance in innovative scientific research (Amit, Zehavi, & Patchornik, 1974).

Advanced Oxidation Processes

In the context of environmental science, research on the degradation pathways of contaminants, including those involving nitrobenzyl compounds, highlights the role of advanced oxidation processes (AOPs) in mitigating environmental pollution. This study underlines the effectiveness of AOPs in breaking down complex organic compounds, potentially including nitrobenzyl derivatives, into less harmful by-products, thus contributing to cleaner water and air (Qutob et al., 2022).

Safety And Hazards

The compound is associated with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include P260, P270, P280, P402 + P404 , suggesting that one should avoid breathing dust/fume/gas/mist/vapours/spray, not eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection, and store in a dry place and store in a closed container .

properties

IUPAC Name

(4-nitrophenyl)methyl (2S)-3-acetyloxy-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6.ClH/c1-8(15)19-7-11(13)12(16)20-6-9-2-4-10(5-3-9)14(17)18;/h2-5,11H,6-7,13H2,1H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZHJUOZKFPKHA-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzyl O-acetyl-L-serinate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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